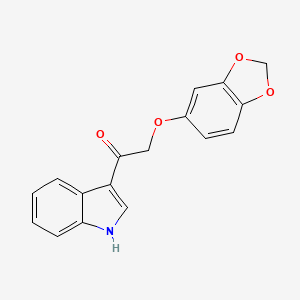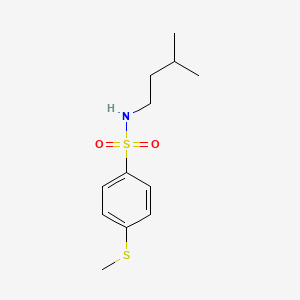![molecular formula C19H26N2O4 B4388076 1-Hydroxy-2,2-dimethyl-4-oxido-3-(4-propoxyphenyl)-1-aza-4-azoniaspiro[4.5]dec-3-en-6-one](/img/structure/B4388076.png)
1-Hydroxy-2,2-dimethyl-4-oxido-3-(4-propoxyphenyl)-1-aza-4-azoniaspiro[4.5]dec-3-en-6-one
Descripción general
Descripción
1-Hydroxy-2,2-dimethyl-4-oxido-3-(4-propoxyphenyl)-1-aza-4-azoniaspiro[45]dec-3-en-6-one is a complex organic compound with a unique spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-2,2-dimethyl-4-oxido-3-(4-propoxyphenyl)-1-aza-4-azoniaspiro[4.5]dec-3-en-6-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spirocyclic core, introduction of the hydroxy and propoxy groups, and the final oxidation step to form the 1-oxide.
Formation of the Spirocyclic Core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure. Common reagents used in this step include strong bases and cyclization agents.
Introduction of Functional Groups: The hydroxy and propoxy groups are introduced through nucleophilic substitution reactions. Typical reagents include alkoxides and alcohols.
Oxidation: The final step involves the oxidation of the nitrogen atom to form the 1-oxide. This can be achieved using oxidizing agents such as hydrogen peroxide or peracids.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-Hydroxy-2,2-dimethyl-4-oxido-3-(4-propoxyphenyl)-1-aza-4-azoniaspiro[4.5]dec-3-en-6-one can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the 1-oxide back to the parent amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxy and propoxy positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkoxides, alcohols, halides.
Major Products
The major products of these reactions depend on the specific conditions used. For example, oxidation can yield N-oxides, while reduction can yield amines.
Aplicaciones Científicas De Investigación
1-Hydroxy-2,2-dimethyl-4-oxido-3-(4-propoxyphenyl)-1-aza-4-azoniaspiro[4
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.
Materials Science: The spirocyclic structure can impart unique physical properties, making it useful in the development of new materials.
Biological Studies: The compound can be used as a probe to study biological processes, particularly those involving spirocyclic compounds.
Mecanismo De Acción
The mechanism of action of 1-Hydroxy-2,2-dimethyl-4-oxido-3-(4-propoxyphenyl)-1-aza-4-azoniaspiro[4.5]dec-3-en-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
4-hydroxy-3,3-dimethyl-2-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-1-en-6-one 1-oxide: Similar structure but with a methoxy group instead of a propoxy group.
4-hydroxy-3,3-dimethyl-2-(4-ethoxyphenyl)-1,4-diazaspiro[4.5]dec-1-en-6-one 1-oxide: Similar structure but with an ethoxy group instead of a propoxy group.
Uniqueness
The presence of the propoxy group in 1-Hydroxy-2,2-dimethyl-4-oxido-3-(4-propoxyphenyl)-1-aza-4-azoniaspiro[4.5]dec-3-en-6-one imparts unique chemical and physical properties, making it distinct from its analogs. This can affect its reactivity, solubility, and interaction with biological targets.
Propiedades
IUPAC Name |
1-hydroxy-2,2-dimethyl-4-oxido-3-(4-propoxyphenyl)-1-aza-4-azoniaspiro[4.5]dec-3-en-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c1-4-13-25-15-10-8-14(9-11-15)17-18(2,3)21(24)19(20(17)23)12-6-5-7-16(19)22/h8-11,24H,4-7,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTHKTCYNJSXXAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=[N+](C3(CCCCC3=O)N(C2(C)C)O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-bromo-N-[1-(4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]benzamide](/img/structure/B4387994.png)

![N~1~-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-2-(2-PYRIDYLSULFANYL)ACETAMIDE](/img/structure/B4388010.png)

![2-methyl-N-[2-(morpholine-4-carbonyl)phenyl]pentanamide](/img/structure/B4388025.png)
![N-(3,5-difluorophenyl)-2-(1,3-dioxobenzo[c]azolidin-2-yl)acetamide](/img/structure/B4388031.png)
![2-(4-{[(3-chloro-4-methylphenyl)amino]methyl}-2-methoxyphenoxy)acetamide](/img/structure/B4388039.png)
![3-chloro-N-[1-(4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]benzamide](/img/structure/B4388040.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methyl-N-(propan-2-yl)benzamide](/img/structure/B4388041.png)

![1-[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)BENZENESULFONYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4388051.png)
![1-[(4-ethyl-1-piperazinyl)acetyl]-2-methylindoline oxalate](/img/structure/B4388056.png)
![N-(3-methylphenyl)-N'-[3-(4-morpholinyl)propyl]urea](/img/structure/B4388063.png)

